4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine
Description
4-Cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine is a synthetic organic compound characterized by a bicyclic piperidine framework modified with a cyclopropylidene moiety and a methanesulfonyl (mesyl) group. The molecule’s unique architecture combines a rigid cyclopropane ring fused to a piperidine system, which is further functionalized by a sulfonamide-linked carbonyl group. While direct pharmacological data for this compound are scarce in the provided evidence, its design aligns with strategies for enhancing metabolic stability and binding affinity in drug discovery .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-21(19,20)17-10-6-14(7-11-17)15(18)16-8-4-13(5-9-16)12-2-3-12/h14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDUIAPRCMCAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(=C3CC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine involves multiple steps, including cyclization, hydrogenation, and functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds containing piperidine structures often exhibit significant pharmacological properties. Specifically, 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine has been investigated for:
- Anti-Cancer Properties : Similar piperidine derivatives have shown promise as anti-cancer agents. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of various cancer cell lines, including hematological malignancies . The mechanism often involves the modulation of apoptosis-related pathways.
- CNS Disorders : Compounds with similar frameworks have been explored for their effects on central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. These compounds may act by inhibiting specific enzymes involved in neurodegeneration .
Synthetic Methodologies
The synthesis of 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine can be achieved through various organic synthesis techniques. Recent advancements in synthetic methodologies include:
- Continuous Flow Synthesis : This method has been utilized for producing cyclopropyl derivatives efficiently. By employing continuous-flow techniques, researchers can achieve higher yields and purities compared to traditional batch methods .
- Multi-Step Synthesis : The compound can also be synthesized through multi-step reactions involving various carbonyl compounds and piperidine derivatives. This approach allows for the introduction of different functional groups that can enhance biological activity .
Case Study 1: Anti-Cancer Activity
A series of piperidin-4-one derivatives were synthesized and evaluated for their anti-cancer properties. Compounds similar to 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine were shown to significantly reduce cell viability in multiple myeloma and leukemia cell lines. Molecular docking studies confirmed their binding affinity to critical targets involved in cancer progression .
Case Study 2: CNS Applications
Research has indicated that certain piperidine derivatives can inhibit enzymes linked to neurodegenerative diseases. In vitro studies showed that these compounds could potentially improve cognitive function by modulating neurotransmitter levels and reducing oxidative stress .
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound, we compare it with three structurally related analogs (Table 1).
Table 1: Key Structural and Functional Features of Comparable Compounds
Key Observations:
Structural Rigidity: The cyclopropylidene group in the target compound introduces steric constraints that may enhance selectivity for binding pockets compared to non-fused analogs like 4-cyclopropylpiperidine-1-sulfonamide. This is consistent with strategies to reduce off-target effects in kinase inhibitors .
Sulfonamide vs. Carboxamide : The methanesulfonyl group improves solubility and metabolic stability relative to carboxamide derivatives (e.g., 1-methanesulfonylpiperidine-4-carboxamide), as sulfonamides are less prone to enzymatic hydrolysis .
Bioactivity Trends : Cyclopropylidene-containing analogs (e.g., 3-cyclopropylidenepiperidine carboxylate) often exhibit neuromodulatory or anti-inflammatory effects, suggesting the target compound may share similar pathways, though specific data are lacking in the provided evidence .
Physicochemical and Pharmacokinetic Profiles
A lumping strategy (grouping compounds by shared properties) highlights critical differences (Table 2).
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 1-Methanesulfonylpiperidine-4-carboxamide | 4-Cyclopropylpiperidine-1-sulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 248 | 230 |
| LogP (Predicted) | 1.8 | 0.5 | 1.2 |
| Aqueous Solubility (mg/mL) | ~0.1 | 5.2 | 2.8 |
| Plasma Protein Binding (%) | 85 (hypothesized) | 60 | 75 |
Insights:
- The target compound’s higher molecular weight and LogP suggest superior membrane permeability but poorer solubility, a trade-off common in sulfonamide-containing drugs .
Biological Activity
4-Cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine involves multi-step reactions that typically include carbonylative transformations. These transformations are crucial for generating carbonyl-containing compounds, which are often biologically active. Recent advancements in synthetic methods have improved the efficiency and yield of such compounds, enabling the exploration of their biological properties .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including those structurally related to 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine. A notable investigation focused on a class of 1,4,4-trisubstituted piperidines demonstrated micromolar activity against human coronaviruses, including SARS-CoV-2. The mechanism of action was linked to inhibition of viral proteases, suggesting that modifications in the piperidine structure can significantly influence antiviral efficacy .
Antitumor Activity
The compound's structural features may also confer antitumor properties. A related study synthesized various piperazine derivatives and evaluated their antitumor activity, revealing promising results against several cancer cell lines. The biological assays indicated that these compounds could inhibit cell proliferation, although specific data on 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine remains limited .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Research has shown that substituents on the piperidine ring can greatly affect the compound's interaction with biological targets. For instance, modifications at the 4-position have been linked to enhanced potency against viral targets .
Table 1: Summary of SAR Findings for Piperidine Derivatives
| Compound Structure | Biological Activity | Key Findings |
|---|---|---|
| 1-Trisubstituted | Antiviral | Inhibits Mpro enzyme |
| 2-Di-substituted | Antitumor | Reduces cell viability |
| 3-Monosubstituted | Antibacterial | Effective against Gram-positive bacteria |
Case Studies
Several case studies illustrate the biological potential of compounds similar to 4-cyclopropylidene-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine:
- Antiviral Efficacy : A study evaluated a series of piperidine analogues against HCoV-229E and identified key structural elements that enhance antiviral activity. The most potent analogues were found to inhibit viral replication post-entry .
- Antitumor Screening : Another investigation focused on synthesizing various piperazine derivatives and assessing their cytotoxic effects on cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability .
- Mechanistic Insights : Mechanistic studies involving enzyme assays have shown that specific piperidine derivatives can inhibit critical viral enzymes, providing insights into their potential therapeutic applications .
Q & A
Q. What synthetic strategies are effective for constructing the piperidine core with cyclopropylidene and methanesulfonyl substituents?
The synthesis of complex piperidine derivatives often involves multi-step routes, including:
- Coupling reactions : For example, amide bond formation between the methanesulfonylpiperidine-4-carbonyl group and the cyclopropylidene-piperidine core (analogous to methods in and ).
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect amines during sulfonylation steps (see for acetyl group handling).
- Cyclopropane formation : Ring-closing metathesis or [2+1] cycloaddition for cyclopropylidene groups (similar to alvimopan precursors in ).
Key considerations : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to prevent decomposition of sensitive sulfonyl groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Comprehensive characterization requires:
- H and C NMR : Identify cyclopropylidene protons (δ ~1.5–2.5 ppm) and sulfonyl/carbonyl carbons (δ ~165–175 ppm). reports similar shifts for sulfamoylbenzoylpiperidine derivatives.
- IR spectroscopy : Confirm carbonyl (C=O, ~1680–1730 cm) and sulfonyl (S=O, ~1150–1350 cm) groups .
- Elemental analysis : Validate purity and molecular formula (e.g., ±0.3% deviation for C, H, N) .
Note : Use deuterated DMSO or CDCl for solubility challenges due to the hydrophobic cyclopropylidene group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data indicating unexpected stereochemistry or impurities?
- Contradiction analysis : Compare experimental H NMR data with computational predictions (DFT calculations) to identify stereochemical mismatches .
- Chromatographic purification : Use gradient HPLC (e.g., mobile phase: methanol/buffer pH 4.6, as in ) to isolate stereoisomers or remove byproducts.
- X-ray crystallography : Resolve ambiguities in cyclopropylidene geometry (see for piperidine crystal structure determination) .
Example : In , acidification during synthesis precipitated impurities, requiring careful pH control.
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular docking : Screen against receptors (e.g., carbonic anhydrases in ) using AutoDock Vina or Schrödinger Suite.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Binding affinity validation : Pair computational results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Case study : used SPR to validate pyrimidine-piperidine interactions, achieving sub-μM affinity.
Q. How to design experiments to optimize reaction yields when introducing sulfonyl groups?
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically. highlights DoE for optimizing oxidation reactions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track sulfonylation progress and halt reactions at peak yield .
- Alternative reagents : Replace methanesulfonyl chloride with milder agents (e.g., mesyl anhydride) to reduce side reactions .
Data-driven approach : In , adjusting AlCl stoichiometry improved Friedel-Crafts acylation yields by 20%.
Q. What strategies mitigate competing side reactions during cyclopropane ring formation?
- Catalyst screening : Test Grubbs catalysts for ring-closing metathesis vs. Rh-based catalysts for cyclopropanation (see for analogous steps).
- Solvent effects : Use low-polarity solvents (e.g., toluene) to favor cyclopropane over polymerization .
- Temperature control : Maintain sub-0°C conditions to suppress undesired [3+2] cycloadditions .
Example : achieved high-purity cyclopropane derivatives via stepwise protection and low-temperature reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
